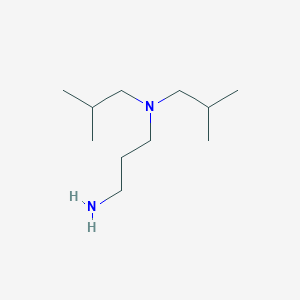
N,N-Diisobutylpropane-1,3-diamine
Übersicht
Beschreibung
N,N-Diisobutylpropane-1,3-diamine (DIB-DAB) is an organic compound that has been extensively studied due to its unique properties and potential applications in various fields of research and industry. It is a type of diamine, which are significant motifs in natural products and serve as building blocks in synthetic organic chemistry .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that 1,3-diamines are significant motifs in natural products and serve as building blocks in synthetic organic chemistry .Wissenschaftliche Forschungsanwendungen
Biosynthesis and Bio-based Materials
Diamines are integral in producing polyamide plastics, serving as monomers. The push towards sustainable development has led to the exploration of bio-based diamines using microbial factories like Escherichia coli and Corynebacterium glutamicum. These efforts aim at reducing environmental impact and fostering the creation of renewable bio-based materials, including nylons, which have widespread industrial applications from textiles to automotive parts (Li Wang, Guohui Li, Yu Deng, 2020).
Environmental Purification and Chemical Synthesis
The separation and purification of diamines from fermentation broths have been developed to support the production of bio-based nylons and other polymers. This process highlights the role of diamines in manufacturing and environmental purification, aiming at a sustainable synthesis pathway that minimizes toxic and flammable solvents (Jong An Lee, J. Ahn, I. Kim, Sheng Li, S. Lee, 2019).
Advanced Material Development
On the frontier of material science, diamines have been investigated for their potential in enhancing the performance of graphene oxide membranes for applications such as seawater desalination. Modifying graphene oxide with diamines to control interlayer spacing has shown promising results in increasing water flux while maintaining high ion rejection rates, indicating a significant potential for improving desalination technologies (Yunlong Qian, Xiaoling Zhang, Chuanyao Liu, Chen Zhou, A. Huang, 2019).
Catalysis and Chemical Reactions
Diamines serve as catalysts or essential components in synthesizing various organic compounds. For instance, the development of new synthetic methodologies for diamine production via the nitrogen-directed azidation of C-C bonds opens new avenues for synthesizing agrochemicals, drugs, and organic materials. This highlights diamines' central role in pharmaceutical and agricultural chemical manufacturing, enabling more efficient and diverse synthetic routes (Ming‐Ming Wang, Tin V T Nguyen, J. Waser, 2021).
Atmospheric Sciences
In atmospheric sciences, the interaction between diamines and sulfuric acid has been studied to understand new particle formation mechanisms. These interactions are crucial in atmospheric chemistry, suggesting that diamines may play a significant role in cloud formation and climate dynamics. The strong hydrogen-bonded molecular interactions indicate that diamines, including those with methyl substitutions, could significantly influence atmospheric processes (J. Elm, C. Jen, T. Kurtén, H. Vehkamäki, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
N',N'-bis(2-methylpropyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-10(2)8-13(7-5-6-12)9-11(3)4/h10-11H,5-9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBRKHKSXSENCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCCN)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




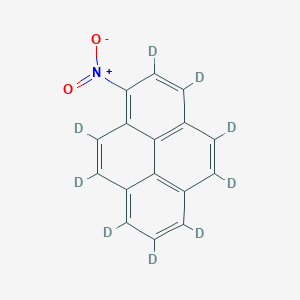


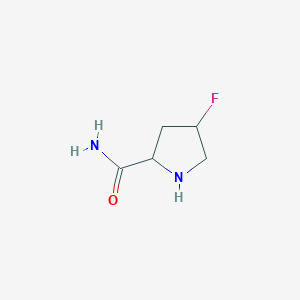



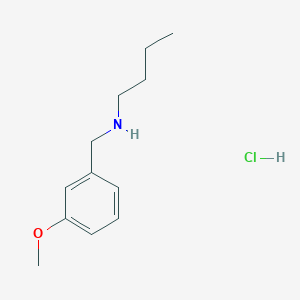
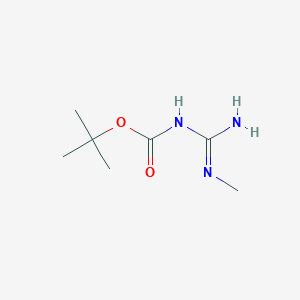
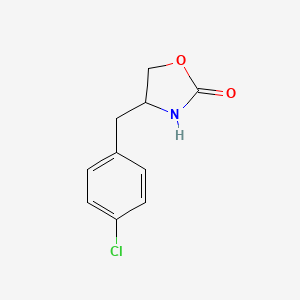
![7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B3169210.png)
-palladium, 95%](/img/structure/B3169213.png)
